molecular formula C29H23ClFN3O3 B11530747 4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

Cat. No.: B11530747
M. Wt: 516.0 g/mol
InChI Key: JHWHDVMIXQGSDO-VTNSRFBWSA-N
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Description

4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, halogen substituents, and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23ClFN3O3

Molecular Weight

516.0 g/mol

IUPAC Name

4-[3-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol

InChI

InChI=1S/C29H23ClFN3O3/c1-2-36-26-16-20(11-14-25(26)35)28-29(34-15-4-3-8-27(34)33-28)32-17-19-9-12-21(13-10-19)37-18-22-23(30)6-5-7-24(22)31/h3-17,35H,2,18H2,1H3/b32-17+

InChI Key

JHWHDVMIXQGSDO-VTNSRFBWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F)O

Origin of Product

United States

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